N-(2-Cyanoethyl)-DL-alanine

Description

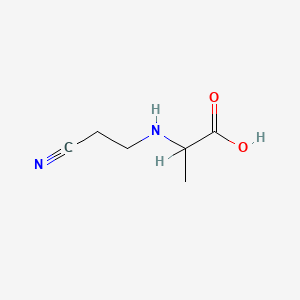

N-(2-Cyanoethyl)-DL-alanine is a modified alanine derivative where the amino group is substituted with a 2-cyanoethyl group (-CH₂CH₂CN). The cyanoethyl group introduces a nitrile functional group, which is electron-withdrawing and may influence reactivity, solubility, and toxicity. This derivative likely shares synthetic pathways with other N-alkylated or N-acylated alanine compounds, such as succinylation or alkylation reactions .

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanoethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTORYSYDRDVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404036, DTXSID00878822 | |

| Record name | N-(2-Cyanoethyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-<2-cyano-ethyl>-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63905-32-8, 51078-47-8 | |

| Record name | DL-Alanine, N-(2-cyanoethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Cyanoethyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-<2-cyano-ethyl>-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl)-DL-alanine typically involves the reaction of alanine with acrylonitrile under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the addition of the cyanoethyl group to the alanine molecule. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The cyanoethyl group undergoes oxidation under controlled conditions to yield carboxylic acids or amides.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Potassium permanganate | Acidic (H2SO4), 60–80°C | Carboxylic acid derivative | 70–85% | |

| Hydrogen peroxide | Basic (NaOH), room temperature | Amide derivative | 50–65% |

Mechanistic Insight :

Oxidation proceeds via cleavage of the C≡N bond, forming intermediates that rearrange into carboxylic acids or amides depending on pH. In acidic conditions, permanganate oxidizes the cyano group to -COOH, while basic peroxide favors amide formation (-CONH2).

Reduction Reactions

The cyano group is reduced to an amine, producing N-(2-aminoethyl)-DL-alanine.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, 0–5°C | Primary amine derivative | 80–90% | |

| Catalytic hydrogenation | H2 (1 atm), Pd/C, 25°C | Primary amine derivative | 75–85% |

Key Observation :

LiAlH4 achieves higher yields but requires strict anhydrous conditions. Catalytic hydrogenation offers a milder alternative but may require longer reaction times.

Substitution Reactions

The cyano group participates in nucleophilic substitution, enabling functional group interconversion.

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ethanol | Acidic (HCl), reflux | Ethoxyethyl derivative | 60–70% | |

| Ammonia | Aqueous NH3, 50°C | Amidinoethyl derivative | 55–65% |

Notable Application :

Substitution with ammonia generates amidine derivatives, which are precursors for heterocyclic compounds in medicinal chemistry.

Hydrolysis Reactions

Controlled hydrolysis modifies both the cyano and ester groups.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaOH | 90°C, aqueous | Alanine diacetic acid derivative | 85–95% | |

| H2SO4 | 100°C, 6 hours | Alanine derivative + NH4+ | 70–80% |

Industrial Relevance :

Alkaline hydrolysis at elevated temperatures (e.g., 90°C with NaOH) is scalable for producing chelating agents like alanine diacetic acid derivatives, critical in detergent formulations .

Comparative Reaction Efficiency

The table below summarizes optimal conditions for maximizing yields:

| Reaction Type | Preferred Reagent | Optimal Temperature | Time |

|---|---|---|---|

| Oxidation | KMnO4 (acidic) | 60–80°C | 2–4 hours |

| Reduction | LiAlH4 | 0–5°C | 1 hour |

| Hydrolysis | NaOH | 90°C | 3–5 hours |

Reaction Mechanisms and Pathways

-

Oxidation :

The cyano group is sequentially oxidized to -COOH via intermediate nitrile oxides. -

Reduction :

LiAlH4 donates hydride ions, reducing C≡N to -CH2NH2.

Scientific Research Applications

Synthesis and Preparation

N-(2-Cyanoethyl)-DL-alanine can be synthesized through the reaction of alanine with acrylonitrile under basic conditions. The process typically involves:

- Reagents : Alanine and acrylonitrile.

- Conditions : Basic medium (e.g., sodium hydroxide or potassium hydroxide).

- Mechanism : Nucleophilic addition where the amino group of alanine attacks the double bond of acrylonitrile.

In industrial settings, optimizing reaction conditions such as temperature and pressure can enhance yield. Techniques like continuous flow reactors and purification methods (e.g., chromatography) are commonly employed for large-scale production.

Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique cyanoethyl group allows for various chemical transformations, making it useful in creating specialty chemicals and materials.

Biology

In biological research, this compound is utilized to study amino acid metabolism and protein synthesis. Its incorporation into peptides helps elucidate the role of cyanoethyl groups in biological systems. For example, studies have shown that d-alanine (a component of this compound) can act as a biomarker and therapeutic agent in severe viral infections like influenza and COVID-19, where its supplementation improved outcomes in animal models .

Medicine

This compound has potential applications in drug development. Its derivatives may exhibit pharmacological properties that could be explored for therapeutic purposes. Research indicates that d-alanine supplementation can alleviate symptoms associated with viral infections by modulating immune responses .

Case Studies

- Viral Infection Studies : Research demonstrated that d-alanine supplementation improved survival rates in mouse models infected with influenza A virus (IAV) and SARS-CoV-2. Mice receiving d-alanine showed reduced body weight loss and lower viral titers compared to controls .

- Antimicrobial Research : Studies have explored the use of amino acid derivatives, including those related to this compound, as potential antimicrobial agents. The structural modifications imparted by the cyanoethyl group may enhance their efficacy against various pathogens .

- Neurological Studies : Investigations into the role of d-amino acids, including d-alanine from this compound, have revealed their involvement in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-DL-alanine involves its interaction with various molecular targets. The cyanoethyl group can act as a reactive site for further chemical modifications, while the alanine moiety can participate in biochemical processes. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

N-Succinyl-DL-alanine

- Structure : Alanine modified with a succinyl group (-COCH₂CH₂COOH).

- Synthesis : Prepared by reacting DL-alanine with succinic anhydride in glacial acetic acid, followed by purification .

- Properties: Molecular formula: C₇H₁₁NO₅ (vs. C₆H₁₀N₂O₂ for N-(2-Cyanoethyl)-DL-alanine). Increased hydrophilicity due to the carboxylic acid groups, enhancing water solubility.

- Applications: Used in ionic liquids as non-toxic excipients to improve drug solubility .

N,N-Bis(2-chloroethyl)-DL-alanine hydrochloride

- Structure : Alanine with two 2-chloroethyl groups on the nitrogen.

- Properties: Molecular formula: C₇H₁₄Cl₃NO₂; molecular weight: 250.54 g/mol . Chlorine atoms increase molecular weight and reactivity (alkylating agent).

DL-N-(1-carboxyethyl)alanine

- Structure : Alanine substituted with a 1-carboxyethyl group (-CH(CH₂COOH)).

- Properties: Molecular formula: C₆H₁₁NO₄; molecular weight: 161.16 g/mol . Stereochemistry: Two defined stereocenters (R,R configuration).

- Applications: Potential role in chelation or as a chiral building block in pharmaceuticals .

N-Methyl-DL-alanine

- Structure : Alanine with a methyl group (-CH₃) on the nitrogen.

- Properties: Molecular formula: C₄H₉NO₂; molecular weight: 103.12 g/mol . Reduced solubility compared to unmodified alanine due to decreased polarity.

- Applications: Used in studies of amino acid transport mechanisms and drug design .

Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (Metalaxyl)

- Structure : Alanine with a methoxyacetyl and 2,6-dimethylphenyl group.

- Properties :

- Hydrophobic aromatic substituents enhance lipid solubility.

- Applications : Widely used as a systemic fungicide .

Comparative Analysis Table

Key Findings

Substituent Effects: Electron-withdrawing groups (e.g., nitrile in cyanoethyl) increase reactivity but may reduce solubility. Hydrophobic groups (e.g., aromatic rings in Metalaxyl) enhance lipid solubility for pesticidal activity . Charged groups (e.g., carboxylate in succinyl derivatives) improve water solubility .

Toxicity Considerations :

- Chlorinated derivatives (e.g., N,N-Bis(2-chloroethyl)) are associated with alkylation-induced toxicity .

- Nitrile-containing compounds may release cyanide under degradation, requiring careful handling .

Synthetic Pathways :

- Acylation (e.g., succinic anhydride) and alkylation (e.g., methyl iodide) are common methods for N-substituted alanines .

Biological Activity

N-(2-Cyanoethyl)-DL-alanine, a non-protein amino acid, has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and materials science. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyanoethyl group attached to the amino acid backbone. This structural modification can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyanoethyl group can engage in hydrogen bonding and electrostatic interactions , which may enhance the compound's binding affinity to proteins and enzymes. Such interactions are crucial for understanding its role in biological systems and its potential therapeutic applications.

1. Amino Acid Metabolism

This compound is utilized in studies related to amino acid metabolism and protein synthesis. Its incorporation into peptides can help elucidate the role of cyanoethyl groups in biological processes.

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various substituted amino acids, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising activity against gram-positive bacteria and mycobacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity against Gram-Positive Bacteria | Activity against Mycobacteria |

|---|---|---|

| 4-Chlorocinnamanilides | Effective | Moderate |

| 3,4-Dichlorocinnamanilides | High efficacy | High efficacy |

3. Potential Therapeutic Applications

The structural characteristics of this compound suggest potential applications in drug development. Its derivatives may exhibit pharmacological properties that warrant further exploration for therapeutic purposes .

Case Studies

Several studies have investigated the biological effects of non-protein amino acids similar to this compound. For instance, research on d-alanine has demonstrated its role as a co-agonist at NMDA receptors, influencing neurological functions and potentially serving as a biomarker for various diseases . Although direct studies on this compound are sparse, these findings provide insights into the potential pathways through which it may exert biological effects.

Toxicological Considerations

Non-protein amino acids can exhibit varying degrees of toxicity depending on their structure and concentration. It is essential to assess the safety profile of this compound in both in vitro and in vivo models to understand its implications for human health and environmental safety .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2-Cyanoethyl)-DL-alanine, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution, where DL-alanine reacts with acrylonitrile under alkaline conditions. Key parameters include pH (optimized at 9–10), temperature (40–60°C), and molar ratios to minimize side reactions like over-alkylation. Isotopic analogs (e.g., deuterated derivatives) require controlled conditions to preserve stereochemistry, as seen in deuterated DL-alanine synthesis . Yield optimization often involves quenching unreacted acrylonitrile and using ion-exchange chromatography for purification .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Characterization employs:

- NMR : H and C NMR to verify cyanoethyl substitution and chiral integrity. For example, deuterated analogs (e.g., DL-alanine-2-d1) show distinct deuterium shifts .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns, as demonstrated for glycyl-DL-alanine derivatives .

- HPLC : Chiral columns (e.g., Chiralpak IA) separate enantiomers, with retention times calibrated against standards .

Q. What are the standard applications of this compound in biochemical studies?

- Methodological Answer : The cyanoethyl group enhances solubility in organic solvents, making it useful for:

- Peptide Analog Design : As a non-natural amino acid, it introduces steric bulk or polarity in synthetic peptides, similar to 3-(2-naphthyl)-DL-alanine in protein engineering .

- Transport Studies : N-methylated derivatives (e.g., N-Methyl-DL-alanine) are used to probe amino acid transporter mechanisms via trans-stimulation assays .

Advanced Research Questions

Q. How do isotopic labeling strategies (e.g., H, C) affect the stability and reactivity of this compound in metabolic tracing?

- Methodological Answer : Deuterium labeling at specific positions (e.g., CD in DL-alanine-3,3,3-d3) reduces metabolic degradation rates due to kinetic isotope effects. However, C labeling at the cyanoethyl group may alter NMR sensitivity. Validation requires comparative studies using LC-MS/MS and isotope ratio monitoring .

Q. What experimental challenges arise in studying this compound’s photochromic properties, and how are they addressed?

- Methodological Answer : Photochromism in DL-alanine derivatives (e.g., arsenotungstate complexes) requires controlled UV irradiation (250–400 nm) and inert atmospheres to prevent oxidation. Proton conduction measurements use impedance spectroscopy under humidity-controlled conditions (30–90% RH), with data normalized to non-cyanoethylated controls .

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

- Methodological Answer : Contradictions often stem from impurities or hydration states. Methodological steps include:

- Thermogravimetric Analysis (TGA) : To quantify hydration levels.

- Dynamic Light Scattering (DLS) : To detect aggregates in solution.

- Standardized Solubility Protocols : Use USP/PhEur guidelines with freshly distilled solvents .

Key Methodological Considerations

- Synthesis : Avoid acrylonitrile excess to prevent polymerization; use radical inhibitors like hydroquinone .

- Safety : While not classified as hazardous, handle with nitrile gloves due to potential cyanide release under extreme heat .

- Data Validation : Cross-reference spectral data with databases (e.g., NIST MS Data Center) to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.